molecular formula C17H17ClN2O4 B2655563 Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate CAS No. 1311717-31-3

Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate

Cat. No.: B2655563
CAS No.: 1311717-31-3
M. Wt: 348.78
InChI Key: BCVVRGMNVSKGNA-UHFFFAOYSA-N
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Description

Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate is a complex organic compound that features a combination of pyridine, formamide, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate typically involves multiple steps, starting with the preparation of the core pyridine structure. One common method involves the reaction of 2-chloropyridine with formamide under controlled conditions to form the formamido derivative. This intermediate is then reacted with 4-hydroxybenzyl alcohol in the presence of a suitable esterification agent, such as methyl chloroformate, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific functional properties.

Mechanism of Action

The mechanism of action of Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, altering the function of the target protein and modulating biological pathways. This interaction can lead to various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-[(2-bromopyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate
  • Methyl 3-[(2-fluoropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate

Uniqueness

Methyl 3-[(2-chloropyridin-3-yl)formamido]-2-[(4-hydroxyphenyl)methyl]propanoate is unique due to the presence of the chlorine atom on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to distinct chemical and biological properties compared to its analogs with different halogen substitutions.

Properties

IUPAC Name

methyl 2-[[(2-chloropyridine-3-carbonyl)amino]methyl]-3-(4-hydroxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O4/c1-24-17(23)12(9-11-4-6-13(21)7-5-11)10-20-16(22)14-3-2-8-19-15(14)18/h2-8,12,21H,9-10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCVVRGMNVSKGNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)O)CNC(=O)C2=C(N=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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